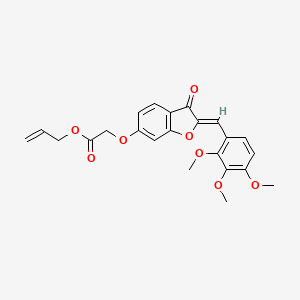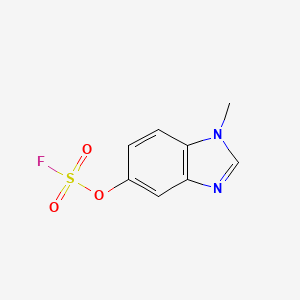![molecular formula C6H4ClFN4 B2769279 5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1610021-35-6](/img/structure/B2769279.png)
5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyrimidine ring.
Mécanisme D'action
Target of Action
Pyrazolo[1,5-a]pyrimidines, the family of compounds to which it belongs, have been identified as strategic compounds for optical applications .
Mode of Action
It’s known that the photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned by modifying the electron-donating groups (edgs) at position 7 on the fused ring . This modification improves both the absorption and emission behaviors .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been used in the study of intracellular processes and chemosensors , suggesting they may interact with various biochemical pathways.
Pharmacokinetics
The solubility of pyrazolo[1,5-a]pyrimidines in green solvents has been noted , which could potentially impact their bioavailability.
Result of Action
Pyrazolo[1,5-a]pyrimidines have been used in the study of the dynamics of intracellular processes , suggesting they may have significant cellular effects.
Action Environment
It’s known that the stability of pyrazolo[1,5-a]pyrimidines under exposure to extreme ph has been studied .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine are largely determined by its structure and the presence of electron-donating groups (EDGs) at position 7 on the fused ring . These EDGs improve both the absorption and emission behaviors of the compound
Cellular Effects
Given its photophysical properties, it may be used as a fluorescent probe for studying the dynamics of intracellular processes
Molecular Mechanism
Its photophysical properties suggest that it may interact with biomolecules in a way that influences absorption/emission intensities
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that they may have good photobleaching performance when continuously excited at certain wavelengths
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of aminopyrazole with a suitable halogenated pyrimidine derivative. The reaction proceeds via an addition–elimination mechanism (aza-Michael type), where the NH2-group of the starting aminopyrazole bonds with the Cβ of the halogenated pyrimidine . The regioselectivity of the reaction can be controlled using specific leaving groups, such as dimethylamino .
Industrial Production Methods
Industrial production methods for pyrazolo[1,5-a]pyrimidines often involve scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where halogen atoms are replaced by other functional groups.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, affecting its reactivity and stability.
Cyclization Reactions: Formation of additional ring structures can enhance the compound’s rigidity and photophysical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Applications De Recherche Scientifique
5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications, including:
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo-pyrimidine family with similar structural features but different substitution patterns.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A triazole-fused derivative with enhanced biological activity.
Uniqueness
5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific halogen substitutions, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable scaffold for drug discovery and material science .
Propriétés
IUPAC Name |
5-chloro-6-fluoropyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN4/c7-5-4(8)6(9)12-3(11-5)1-2-10-12/h1-2H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCHFXFAEOICMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=C(C(=C(N2N=C1)N)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
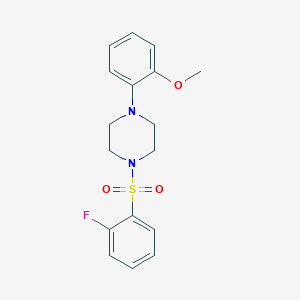

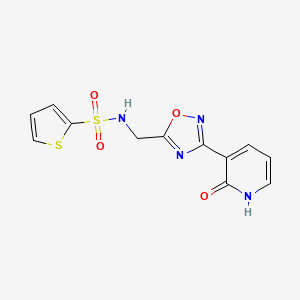
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide](/img/new.no-structure.jpg)
![2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2769208.png)
![2-{[(3-methylphenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2769209.png)
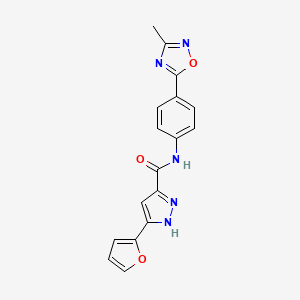
![N-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2769212.png)
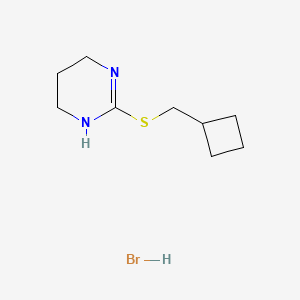
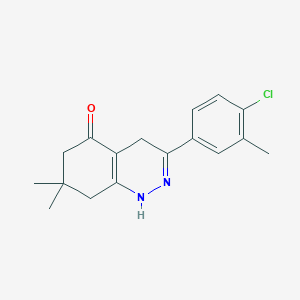
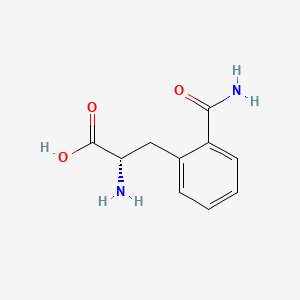
![N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2769217.png)
